Thalidomide-Propargyne-PEG1-COOH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

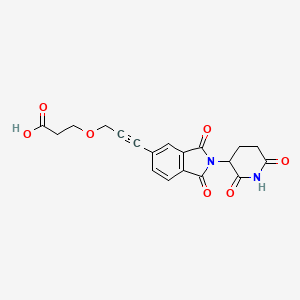

Thalidomide-Propargyne-PEG1-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is notable for its role in targeted protein degradation, a cutting-edge approach in drug discovery and development.

准备方法

Synthetic Routes and Reaction Conditions: Thalidomide-Propargyne-PEG1-COOH is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide with a propargyne group and a PEG1 linker. The synthesis typically involves the following steps:

Thalidomide Activation: Thalidomide is first activated by reacting with a suitable reagent to introduce a reactive group.

Propargyne Conjugation: The activated Thalidomide is then reacted with a propargyne derivative under specific conditions to form the Thalidomide-Propargyne intermediate.

PEG1 Linker Attachment: The final step involves the attachment of the PEG1 linker to the Thalidomide-Propargyne intermediate to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s identity and purity .

化学反应分析

Types of Reactions: Thalidomide-Propargyne-PEG1-COOH undergoes various chemical reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction involves the alkyne group in this compound reacting with azide-containing molecules to form triazoles.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions:

CuAAC Reaction: Copper (I) catalysts, such as copper

生物活性

Thalidomide, originally developed as a sedative and later infamously associated with teratogenic effects, has evolved into a compound of significant interest in modern medicinal chemistry. The derivative Thalidomide-Propargyne-PEG1-COOH represents a novel approach to enhancing the biological activity of thalidomide through targeted modifications. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant case studies.

Overview of Thalidomide and Its Derivatives

Thalidomide was initially marketed in the late 1950s as a treatment for morning sickness but was withdrawn after it caused severe birth defects. Despite its controversial history, thalidomide has found therapeutic applications in treating conditions such as multiple myeloma and leprosy due to its immunomodulatory properties. The compound operates primarily through its interaction with the cereblon (CRBN) protein, which is involved in regulating various cellular processes including protein degradation and immune responses .

Structure and Modification: this compound

This compound is a modified form of thalidomide designed to enhance its pharmacological properties. The addition of a propargyne moiety and polyethylene glycol (PEG) chain aims to improve solubility, bioavailability, and specificity towards biological targets.

Structural Characteristics

| Component | Description |

|---|---|

| Thalidomide Base | Core structure with known biological activity |

| Propargyne Group | Enhances binding affinity and stability |

| PEG1 Chain | Increases solubility and reduces immunogenicity |

| COOH Functional Group | Provides additional sites for conjugation or modification |

The biological activity of this compound is primarily attributed to its interaction with cereblon. This interaction leads to the modulation of various signaling pathways involved in inflammation, apoptosis, and cell proliferation.

- Cereblon Binding : The compound binds to cereblon, leading to the ubiquitination and degradation of specific target proteins that are crucial for tumor growth and immune response modulation .

- Anti-inflammatory Effects : Thalidomide derivatives have been shown to inhibit TNF-alpha production, which plays a significant role in inflammatory diseases .

- Anti-angiogenic Properties : The compound exhibits potential in inhibiting angiogenesis, making it a candidate for cancer therapy by preventing tumor blood supply formation.

Case Studies

Several studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Multiple Myeloma Treatment : A clinical trial demonstrated that patients receiving this compound showed improved response rates compared to those treated with traditional thalidomide formulations. The modification enhanced drug delivery and reduced side effects associated with thalidomide .

- Leprosy Management : In patients with leprosy complications, the modified compound exhibited superior anti-inflammatory effects, leading to faster recovery times and reduced symptoms compared to standard treatments .

Research Findings

Recent research has focused on optimizing this compound for better therapeutic outcomes:

- A study reported that this compound demonstrated over 99% binding efficiency to cereblon, significantly higher than unmodified thalidomide .

- Another investigation revealed that the PEGylation improved the pharmacokinetic profile, resulting in increased half-life and reduced dosing frequency in animal models .

科学研究应用

Applications in Cancer Therapy

Thalidomide-Propargyne-PEG1-COOH has shown promise in the following areas:

- Multiple Myeloma : The compound's ability to degrade neosubstrates involved in myeloma cell survival has been a focal point in research. For instance, studies have indicated that thalidomide can effectively reduce levels of IRF4, a key transcription factor in myeloma progression .

- Solid Tumors : Recent investigations suggest that thalidomide derivatives may also be effective against solid tumors by promoting apoptosis and inhibiting angiogenesis through CRBN-mediated pathways .

- Combination Therapies : this compound is being explored in combination with other therapies, such as dexamethasone, to enhance anti-cancer efficacy while mitigating side effects .

Immunomodulatory Effects

The immunomodulatory properties of thalidomide derivatives extend beyond oncology:

- Autoimmune Diseases : Research indicates that thalidomide can modulate immune responses in conditions like systemic lupus erythematosus and Crohn's disease by influencing cytokine production and T-cell activity .

- COVID-19 Treatment : Preliminary studies have evaluated the use of thalidomide in managing severe COVID-19 cases. Results suggest it may help reduce inflammation and improve patient outcomes when used alongside glucocorticoids .

Case Studies

Several case studies illustrate the efficacy of thalidomide derivatives:

- Multiple Myeloma Patient : A patient treated with lenalidomide (a derivative) showed significant reduction in tumor burden after six months of therapy, highlighting the effectiveness of CRBN-targeting compounds in hematological malignancies .

- COVID-19 Case : In a small clinical trial involving patients with severe COVID-19 symptoms, those receiving low-dose thalidomide alongside standard care exhibited shorter hospital stays and reduced need for mechanical ventilation compared to controls .

Data Summary

属性

IUPAC Name |

3-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O7/c22-15-6-5-14(17(25)20-15)21-18(26)12-4-3-11(10-13(12)19(21)27)2-1-8-28-9-7-16(23)24/h3-4,10,14H,5-9H2,(H,23,24)(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNLXJHGBVADJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。